molecular formula C11H16O B3291215 3,5-Dimethyl-4-isopropylphenol CAS No. 87074-74-6

3,5-Dimethyl-4-isopropylphenol

Cat. No. B3291215
CAS RN: 87074-74-6
M. Wt: 164.24 g/mol
InChI Key: HTJQXVJRONQICG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-isopropylphenol is a chemical compound with the molecular formula C10H14O . It is also known as 3,5-Dimethylphenyl 4-isopropylphenyl phthalate . This compound is used in pharmaceutical testing .

Scientific Research Applications

Odor Qualities and Detection Thresholds

3,5-Dimethyl-4-isopropylphenol is used in studies to understand the relationship between chemical structure and odor characteristics of aroma compounds . The odor qualities, such as leather-like, horse stable–like, and medicinal, as well as the respective threshold values, depend on the arrangement of the alkyl substituents at the phenol ring .

Oxidation Studies

This compound is used as a model for studying the oxidation of flavonoids . It forms a quinone methide upon oxidation by atmospheric O2 in aqueous solutions at pH pKa . This helps to explain the role of quinone methides in flavonoid oxidation .

Formation of Dimeric Oxidation Products

The oxidation of 3,5-Dimethyl-4-isopropylphenol by atmospheric O2 in alkaline solution results in the formation of dimeric oxidation products . This provides insights into the formation of dimers, trimers, and more complicated oligomers of often undetermined structures during the oxidation of flavonoids .

Pharmaceutical Applications

3,5-Dimethyl-4-isopropylphenol finds use as a key intermediate in the synthesis of novel drug candidates in the pharmaceutical industry .

Bisphenol A Degradation Studies

This compound is also used in studies related to the degradation of Bisphenol A . It helps in determining the energetically favorable intermediate products and comparing the cytotoxicity of Bisphenol A and its intermediate products of degradation .

Antioxidant Activity Studies

3,5-Dimethyl-4-isopropylphenol is used in studies to understand the antioxidant activity of natural flavonoids . Its ability for facile oxidation in aqueous solutions, including by dissolved atmospheric oxygen, explains the high antioxidant activity of flavonoids .

Mechanism of Action

Target of Action

The primary target of 3,5-Dimethyl-4-isopropylphenol is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which plays a crucial role in regulating gene transcription. Inhibitors of BRD4 have shown promising potential in cancer therapy .

Mode of Action

3,5-Dimethyl-4-isopropylphenol interacts with its target, BRD4, by inhibiting its activity. The compound binds to the bromodomains of BRD4, preventing it from recognizing and binding to acetylated lysine residues on histone tails. This disrupts the normal function of BRD4, leading to changes in gene expression .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability of a drug, its distribution within the body, its metabolism, and its elimination

Result of Action

The molecular and cellular effects of 3,5-Dimethyl-4-isopropylphenol’s action are primarily related to its inhibition of BRD4. This can lead to changes in gene expression, potentially affecting cell proliferation, differentiation, and survival. In the context of cancer therapy, this could result in the inhibition of tumor growth .

Action Environment

The action, efficacy, and stability of 3,5-Dimethyl-4-isopropylphenol can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment. For instance, the compound’s self-assembly into supramolecular nanotubes/microtubes has been observed, which could potentially influence its action .

properties

IUPAC Name

3,5-dimethyl-4-propan-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-7(2)11-8(3)5-10(12)6-9(11)4/h5-7,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJQXVJRONQICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-isopropylphenol

CAS RN

87074-74-6
Record name 3,5-dimethyl-4-(propan-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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